5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of specific functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Oxazole Derivatives in Scientific Research
Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, which have been extensively studied due to their diverse pharmacological properties. These compounds have been explored for their therapeutic potentials, including antimicrobial, anti-inflammatory, antihyperglycemic, and anticancer activities. The synthetic versatility of oxazoles allows for the design and development of new therapeutic agents, highlighting their importance in medicinal chemistry.
Synthetic Approaches and Biological Significance : Oxazoles have been synthesized through various methods and demonstrated a wide range of pharmacological profiles. Some derivatives have shown promising therapeutic potentials and have undergone preclinical and clinical evaluations, indicating their significant role in drug discovery and development (Kaur et al., 2018).
Applications in Enzymatic Remediation : Enzymatic approaches using oxazole derivatives have gained interest in the degradation of organic pollutants in wastewater. The presence of oxazole compounds enhances the efficiency of enzyme-mediated degradation processes, demonstrating their potential in environmental remediation efforts (Husain & Husain, 2007).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes information on toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve discussing potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the development of new materials or drugs.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. For more specific information, it would be best to consult scientific literature or databases.
properties
IUPAC Name |
5-[chloro(difluoro)methyl]-3-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXJRCQMBAASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorodifluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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